molecular formula C8H13NO B13095346 2-methyl-1-(1H-pyrrol-1-yl)propan-2-ol

2-methyl-1-(1H-pyrrol-1-yl)propan-2-ol

Cat. No.: B13095346
M. Wt: 139.19 g/mol
InChI Key: LOFOAZZIIZQWKZ-UHFFFAOYSA-N
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Description

2-methyl-1-(1H-pyrrol-1-yl)propan-2-ol is an organic compound that features a pyrrole ring substituted with a 2-methylpropan-2-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(1H-pyrrol-1-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of pyrrole with 2-methylpropan-2-ol in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(1H-pyrrol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The pyrrole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

2-methyl-1-(1H-pyrrol-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-methyl-1-(1H-pyrrol-1-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The pyrrole ring can interact with various enzymes and receptors, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1-phenyl-propan-2-ol: Similar in structure but with a phenyl group instead of a pyrrole ring.

    1-(1H-pyrrol-2-yl)ethanone: Contains a pyrrole ring with an ethanone group.

    2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: Features a pyrazole ring instead of a pyrrole ring.

Uniqueness

2-methyl-1-(1H-pyrrol-1-yl)propan-2-ol is unique due to its specific combination of a pyrrole ring and a 2-methylpropan-2-ol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-methyl-1-pyrrol-1-ylpropan-2-ol

InChI

InChI=1S/C8H13NO/c1-8(2,10)7-9-5-3-4-6-9/h3-6,10H,7H2,1-2H3

InChI Key

LOFOAZZIIZQWKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=CC=C1)O

Origin of Product

United States

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